molecular formula C20H38Sn B12613987 Tributyl(6-methylhept-1-EN-3-YN-1-YL)stannane CAS No. 650605-84-8

Tributyl(6-methylhept-1-EN-3-YN-1-YL)stannane

Cat. No.: B12613987
CAS No.: 650605-84-8
M. Wt: 397.2 g/mol
InChI Key: LBNJKKSJKFACGD-UHFFFAOYSA-N
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Description

Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane is an organotin compound with the molecular formula C15H30Sn. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane. This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane can be synthesized through the reaction of 6-methylhept-1-en-3-yn-1-yl chloride with tributyltin hydride. The reaction typically requires a solvent such as toluene and a catalyst like azobisisobutyronitrile (AIBN) to proceed efficiently. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(6-methylhept-1-en-3-yn-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane is unique due to its specific substituent group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other organotin compounds may not be suitable .

Properties

CAS No.

650605-84-8

Molecular Formula

C20H38Sn

Molecular Weight

397.2 g/mol

IUPAC Name

tributyl(6-methylhept-1-en-3-ynyl)stannane

InChI

InChI=1S/C8H11.3C4H9.Sn/c1-4-5-6-7-8(2)3;3*1-3-4-2;/h1,4,8H,7H2,2-3H3;3*1,3-4H2,2H3;

InChI Key

LBNJKKSJKFACGD-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC#CCC(C)C

Origin of Product

United States

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